REACTION_CXSMILES
|
CCN(CC)CC.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][N:15]=2)[CH:10]=[CH:9]1>[Pd].C(O)=O>[NH:8]1[C:16]2=[N:15][CH:14]=[CH:13][CH:12]=[C:11]2[CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
150 mL
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Type
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reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
26.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two-phase system, which was formed
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 4 d
|
Duration
|
4 d
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with formic acid (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
TEMPERATURE
|
Details
|
The residual liquid was cooled (ice bath)
|
Type
|
ADDITION
|
Details
|
basified to pH 13 by slow addition of 50% aqueous NaOH (total of about 500 mL)
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was refluxed for 2 h until TLC
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Ice was added in amount sufficient
|
Type
|
CUSTOM
|
Details
|
to 20° C
|
Type
|
EXTRACTION
|
Details
|
The two-phase system was then extracted with AcOEt (5×500 mL)
|
Type
|
WASH
|
Details
|
Combined extracts were washed with brine, dried MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residual brown solid was separated by means of SGC with AcOEt
|
Type
|
CUSTOM
|
Details
|
MeOH as eluent to afford
|
Type
|
CUSTOM
|
Details
|
recovered 1 (12.57 g, 25%)
|
Name
|
|
Type
|
|
Smiles
|
N1CCC=2C1=NC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |